molecular formula C17H25N3O4 B15169569 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane CAS No. 885275-71-8

1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane

Cat. No.: B15169569
CAS No.: 885275-71-8
M. Wt: 335.4 g/mol
InChI Key: KXQHHNRJYINOQB-UHFFFAOYSA-N
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Description

1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane is a chemical compound known for its unique structure and potential applications in various fields. The compound features a diazepane ring substituted with a carboxy-pyridinyl-methyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure imparts specific chemical properties that make it valuable in synthetic chemistry and potential pharmaceutical applications .

Preparation Methods

The synthesis of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Biological Activity

1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Structure and Synthesis

The compound features a Boc (tert-butyloxycarbonyl) protecting group, a carboxylic acid functional group, and a pyridine moiety attached to a diazepane ring. Its synthesis typically involves the coupling of pyridine derivatives with diazepane precursors under specific reaction conditions to ensure high yield and purity.

This compound exhibits its biological activity primarily through interactions with various biological targets. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing GABAergic pathways due to the structural similarity to known diazepines.

Pharmacological Effects

Research indicates that the compound may exhibit several pharmacological effects:

  • Anxiolytic Activity : Similar to traditional benzodiazepines, it may reduce anxiety levels in animal models.
  • Antimicrobial Properties : Preliminary studies have shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The carboxylic acid group may contribute to anti-inflammatory properties, although specific mechanisms remain under investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. Results demonstrate dose-dependent responses in cell viability assays, suggesting cytotoxic effects at higher concentrations while promoting cell survival at lower doses.

StudyCell LineConcentration (µM)Observed Effect
1HCT-81050% Viability
2HeLa570% Viability
3MCF-720Cytotoxicity

In Vivo Studies

Animal studies have further elucidated the compound's pharmacodynamics. For instance, in rodent models:

  • Anxiety Reduction : Behavioral tests indicated significant reductions in anxiety-like behaviors compared to control groups.
  • Antimicrobial Efficacy : The compound demonstrated effective bacterial clearance in models of infection.

Safety and Toxicity

While initial findings are promising, safety assessments are crucial. Preliminary toxicity studies suggest a narrow therapeutic window, necessitating careful dosage considerations. Further research is required to fully understand the compound's safety profile.

Properties

CAS No.

885275-71-8

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)20-10-4-9-19(11-12-20)14(15(21)22)13-5-7-18-8-6-13/h5-8,14H,4,9-12H2,1-3H3,(H,21,22)

InChI Key

KXQHHNRJYINOQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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